N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a complex organic compound notable for its unique structural features, which include a benzyl group, an oxadiazole ring, and an acetamide moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility as a building block in organic synthesis.
The compound can be sourced from chemical suppliers or synthesized in laboratory settings. Its molecular structure and properties can be explored through databases such as PubChem and BenchChem, which provide detailed information on its chemical characteristics and potential applications .
N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide falls under the category of organic compounds, specifically classified as a substituted acetamide. It contains functional groups that are significant in medicinal chemistry, particularly due to the presence of the oxadiazole ring known for its diverse biological activities.
The synthesis of N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide typically involves several key steps:
In an industrial setting, optimized reaction conditions such as temperature control, pressure management, and reaction time are crucial for maximizing yield and purity. The use of large-scale reactors may also be involved to facilitate efficient synthesis .
N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and strong nucleophiles like sodium hydride for substitution reactions. The choice of solvent and reaction conditions significantly affects the outcome and efficiency of these transformations .
The mechanism of action for N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide largely depends on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors through binding interactions facilitated by its functional groups. The oxadiazole ring is known to enhance bioactivity by stabilizing interactions with target sites within biological pathways .
N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is typically a solid at room temperature. Detailed physical properties such as melting point and solubility may vary based on purity and synthesis method.
The compound exhibits stability under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in organic synthesis .
N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has several applications:
Structure of N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide:
O=C(NCc1ccccc1)COc2ccc(cc2)-c3nnc(o3)C Molecular Formula: C₁₈H₁₇N₃O₃, MW: 323.35 g/mol, CAS: 946305-63-1 [1].
Diacylhydrazines serve as universal precursors for 1,3,4-oxadiazoles, where cyclodehydration is achieved via:
Table 1: Cyclodehydration Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Temperature (°C) | Yield Range | Reaction Time |
|---|---|---|---|
| POCl₃ | 80–120 | 70–85% | 4–8 h |
| SOCl₂ | Reflux | 65–92% | 3–6 h |
| Trichloroisocyanuric acid | 25 (ball milling) | >90% | 0.5 h |
| I₂/K₂CO₃ | 80 | 75–88% | 2–4 h |
POCl₃ and SOCl₂ facilitate in situ activation of diacylhydrazides:
Phenoxy acetamide scaffolds are constructed through:
Table 2: Alkylation Conditions for Phenoxy Acetamide Synthesis
| Base/Catalyst | Solvent | Temperature (°C) | Yield | Limitations |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 56 (reflux) | 75–82% | Slow kinetics |
| Cs₂CO₃ | DMF | 25 | 90–95% | Cost |
| TEA/PTC | Toluene/H₂O | 80 | 88% | Emulsion formation |
N-Benzylation requires precise control to avoid N,O-dialkylation:
Critical parameters:
"Stoichiometry of benzyl halide ≤1.1 equiv and pH >9 are mandatory to prevent quaternary ammonium salt formation" [8].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4